molecular formula C11H17ClN2O3S B8169386 5-Amino-N-(phenylsulfonyl)pentanamide hydrochloride

5-Amino-N-(phenylsulfonyl)pentanamide hydrochloride

Cat. No.: B8169386
M. Wt: 292.78 g/mol
InChI Key: LKSRJCWTGHYLCP-UHFFFAOYSA-N
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Description

5-Amino-N-(phenylsulfonyl)pentanamide hydrochloride: is a chemical compound with a unique structure that includes an amino group, a phenylsulfonyl group, and a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N-(phenylsulfonyl)pentanamide hydrochloride typically involves the reaction of 5-aminopentanoic acid with phenylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization methods to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: 5-Amino-N-(phenylsulfonyl)pentanamide hydrochloride is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may be used in the design of enzyme inhibitors or as a probe to study biochemical pathways.

Medicine: The compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 5-Amino-N-(phenylsulfonyl)pentanamide hydrochloride involves its interaction with specific molecular targets within cells. The amino group can form hydrogen bonds with biological macromolecules, while the phenylsulfonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • 5-Amino-N-(phenylsulfonyl)butanamide hydrochloride
  • 5-Amino-N-(phenylsulfonyl)hexanamide hydrochloride
  • 5-Amino-N-(phenylsulfonyl)propanamide hydrochloride

Comparison: Compared to its analogs, 5-Amino-N-(phenylsulfonyl)pentanamide hydrochloride has a unique pentanamide backbone that may confer distinct chemical and biological properties. The length of the carbon chain can influence the compound’s solubility, reactivity, and interaction with biological targets. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

5-amino-N-(benzenesulfonyl)pentanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S.ClH/c12-9-5-4-8-11(14)13-17(15,16)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSRJCWTGHYLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)CCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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